molecular formula C19H23Cl2N3O4 B1676667 (S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid CAS No. 305335-31-3

(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid

Cat. No. B1676667
M. Wt: 428.3 g/mol
InChI Key: NTCCRGGIJNDEAB-IRXDYDNUSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including carboxylic acid, imidazole, and amine groups. It also contains a 3,5-dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a benzyl group. The 3,5-dichlorobenzylamine, a similar compound, has a molecular formula of C7H7Cl2N .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 3,5-dichlorobenzylamine, a similar compound, has a density of 1.3±0.1 g/cm3, boiling point of 251.3±25.0 °C at 760 mmHg, and a molar refractivity of 44.5±0.3 cm3 .

Scientific Research Applications

Methylglyoxal Formation and Detection

The compound Methylglyoxal (MG), an alpha-oxoaldehyde, is similar in structure to (S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid. MG is formed endogenously in various enzymatic and nonenzymatic reactions and is known to modify arginine and lysine residues in proteins, forming advanced glycation end-products. These end-products, including MG-H1, MG-H2, MG-H3, and others, are associated with complications in diabetes and some neurodegenerative diseases. MG in biological samples can be quantified by methods such as HPLC or GC with derivatization into more stable compounds for detection by mass spectrometry (Nemet, Varga-Defterdarović, & Turk, 2006).

Nonpeptide Angiotensin II Receptor Antagonists

The discovery of a series of nonpeptide angiotensin II receptor antagonists, including compounds like N-(biphenylyl-methyl)imidazoles, highlights the importance of specific structural components in medicinal chemistry. These compounds, such as 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have shown potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is crucial for high affinity for the angiotensin II receptor and good oral antihypertensive potency. This research provides insights into how specific structural elements, similar to those in (S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid, contribute to the biological activity of compounds (Carini et al., 1991).

Biotin Synthesis

The regioselective chlorination of ethyl 6-(6-methyl-4-imidazolin-2-on-4- yl)-6-oxohexanoate, a process relevant to the synthesis of biotin (vitamin H), involves structures related to (S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid. This study developed a new synthesis method for biotin, proceeding from f 6-(5-chloromethyl-4-imidazolin-2-on-4-yl)-6-oxohexanoic acid esters. Such research demonstrates the potential of specific molecular transformations and their applications in the synthesis of biologically important compounds (Zav'yalov et al., 2006).

Imidazole-Containing Ligands in Metal Complexes

The synthesis of imidazole-containing ligands, which are structurally similar to (S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid, and their application in forming metal complexes, has been explored. These ligands, such as 1,5-Di(imidazol-1-yl)-3-[2-(imidazol-1-yl)ethyl]pentane, have shown potential in forming zinc complexes. This research area is significant for understanding how similar compounds can interact with metal ions, forming complexes with unique properties and potential applications (Yamagiwa et al., 1996).

properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCRGGIJNDEAB-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184609
Record name GL-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid

CAS RN

305335-31-3
Record name GL-1001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORE-1001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GL-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORE-1001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid
Reactant of Route 2
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid
Reactant of Route 3
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid
Reactant of Route 4
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid
Reactant of Route 5
Reactant of Route 5
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid
Reactant of Route 6
(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid

Citations

For This Compound
29
Citations
HI Güler, G Tatar, O Yildiz, AO Belduz… - ScienceOpen …, 2020 - happycultureinc.com
The angiotensin-converting enzyme (ACE)-related carboxypeptidase, ACE-II, is a type I integral membrane protein of 805 amino acids that contains one HEXXH-E zinc binding …
Number of citations: 18 www.happycultureinc.com
HI Guler, G Tatar, O Yildiz, AO Belduz, S Kolayli - Archives of microbiology, 2021 - Springer
The angiotensin-converting enzyme (ACE)-related carboxypeptidase, ACE-II, is a type I integral membrane protein of 805 amino acids that contains 1 HEXXH-E zinc binding consensus …
Number of citations: 88 link.springer.com
G Paizis, C Tikellis, ME Cooper, JM Schembri, RA Lew… - Gut, 2005 - gut.bmj.com
Background: Angiotensin converting enzyme (ACE) 2 is a recently identified homologue of ACE that may counterregulate the actions of angiotensin (Ang) II by facilitating its breakdown …
Number of citations: 402 gut.bmj.com
A Ghanaeian, K Ghanaeian, N Nami - 2020 - … .s3.amazonaws.com
A previous study shows that an ACE2 enzymatic activity inhibitor efficiently blocks the interaction of SARS-CoV spike protein with human ACE2 and may be effective in preventing the …
B Nami, A Ghanaeian, K Ghanaeian… - Journal of …, 2021 - ingentaconnect.com
Background: Hypertension has been identified as the most common comorbidity in coronavirus disease 2019 (COVID-19) patients, and has been suggested as a risk factor for COVID-…
Number of citations: 9 www.ingentaconnect.com
R Tateyama-Makino, M Abe-Yutori, T Iwamoto… - PLoS …, 2021 - journals.plos.org
SARS-CoV-2 enters host cells when the viral spike protein is cleaved by transmembrane protease serine 2 (TMPRSS2) after binding to the host angiotensin-converting enzyme 2 (ACE2…
Number of citations: 20 journals.plos.org
OA Olaleye, M Kaur, C Onyenaka, T Adebusuyi - Heliyon, 2021 - cell.com
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent for coronavirus disease 2019 (COVID-19), has resulted in an ongoing pandemic. Presently, …
Number of citations: 20 www.cell.com
ED Clercq - Nature Reviews Microbiology, 2004 - nature.com
In recent years, the demand for new antiviral strategies has increased markedly. There are many contributing factors to this increased demand, including the ever-increasing prevalence …
Number of citations: 448 www.nature.com
RK Sharma, BR Stevens, AG Obukhov, MB Grant… - …, 2020 - Am Heart Assoc
Discovery of ACE2 (angiotensin-converting enzyme 2) revealed that the renin-angiotensin system has 2 counterbalancing arms. ACE2 is a major player in the protective arm, highly …
Number of citations: 65 www.ahajournals.org
GA Spyroulias, P Cordopatis - Current Enzyme Inhibition, 2005 - ingentaconnect.com
Certain Zinc Metallopeptidases, such as Angiotensin Converting Enzyme (ACE), Neutral Endopeptidase (NEP) and Endothelin Converting Enzyme (ECE), play a key role in vascular …
Number of citations: 23 www.ingentaconnect.com

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